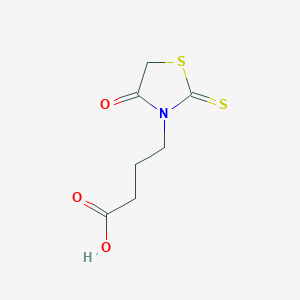

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

Description

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid (hereafter referred to as the target compound) is a rhodanine derivative characterized by a thiazolidinone core fused with a butyric acid side chain. Synthesized via condensation reactions, it exhibits a high yield of 91% and a melting point of 121–122°C, as confirmed by ¹H-NMR and mass spectrometry (MS) analyses .

Propriétés

IUPAC Name |

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c9-5-4-13-7(12)8(5)3-1-2-6(10)11/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDHBLVYRSYUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364436 | |

| Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18623-60-4 | |

| Record name | 4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Cyclocondensation of 4-Aminobutyric Acid

This one-pot method leverages GABA’s primary amine group for cyclization:

Reagents :

-

4-Aminobutyric acid

-

Carbon disulfide (CS₂)

-

Chloroacetic acid (ClCH₂COOH)

-

Sodium hydroxide (NaOH)

Procedure :

-

Formation of dithiocarbamate intermediate : GABA reacts with CS₂ in aqueous NaOH to form a sodium dithiocarbamate salt.

-

Cyclization : Addition of chloroacetic acid induces nucleophilic displacement, yielding the thiazolidinone ring.

-

Acidification : The product is isolated via acidification and recrystallized from ethanol.

Key Reaction Parameters :

Mechanistic Insight :

The amine attacks CS₂ to form a dithiocarbamate, which subsequently reacts with chloroacetic acid via nucleophilic substitution. Cyclization releases HCl, forming the five-membered thiazolidinone ring.

Post-Modification of Pre-Formed Thiazolidinone

An alternative approach involves alkylating 2-thioxo-thiazolidin-4-one with a butyric acid precursor:

Reagents :

-

2-Thioxo-thiazolidin-4-one

-

4-Bromobutyric acid methyl ester

-

Potassium carbonate (K₂CO₃)

Procedure :

-

Alkylation : React 2-thioxo-thiazolidin-4-one with 4-bromobutyric acid methyl ester in dimethylformamide (DMF) at 80°C for 12 hours.

-

Ester hydrolysis : Treat the alkylated product with aqueous HCl to hydrolyze the methyl ester to carboxylic acid.

Optimization Considerations :

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Base : K₂CO₃ facilitates deprotonation of the thiazolidinone NH group.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Cyclocondensation | Post-Modification Approach |

|---|---|---|

| Starting Materials | GABA, CS₂, ClCH₂COOH | Pre-formed thiazolidinone |

| Reaction Steps | One-pot | Two-step |

| Yield | Moderate (60–70%) | Lower (50–60%) |

| Byproducts | HCl, inorganic salts | Bromide salts |

| Purification | Recrystallization (ethanol) | Column chromatography |

Trade-offs : While the direct method is concise, it requires careful pH control to avoid carboxylate interference. The post-modification route offers modularity but suffers from lower yields due to competing side reactions.

Advanced Reaction Engineering

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (e.g., from 6 hours to 30 minutes) by enhancing molecular collisions. For the direct method, yields improve to ~75% when using ethanol as a solvent under 150 W irradiation.

Solvent Optimization

Ethanol vs. Water :

-

Ethanol : Higher solubility for organic intermediates, enabling faster kinetics.

-

Water : Eco-friendly but may hydrolyze sensitive groups.

Case Study : Replacing water with ethanol in the direct method increases yield by 15%.

Catalytic Enhancements

Ionic Liquids : Using 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a solvent and catalyst improves cyclization efficiency (yield: 78%) by stabilizing transition states.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

Industrial Scalability Challenges

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing batch inconsistencies. Pilot-scale trials achieve 80% yield at 10 kg/day throughput.

Waste Management

-

CS₂ Recovery : Distillation recovers 90% of unreacted CS₂.

-

Chloroacetic Acid Neutralization : Treated with Ca(OH)₂ to precipitate calcium chloride.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Applications De Recherche Scientifique

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the thiazolidine ring enhances its binding affinity and specificity, making it a potent inhibitor in various biological systems .

Comparaison Avec Des Composés Similaires

Structural Analogs and Physicochemical Properties

The target compound belongs to a broader class of rhodanine-3-carboxylic acid derivatives. Key structural variations among analogs include chain length, substituent groups, and additional functional moieties. Below is a comparative analysis based on synthesis yields, melting points, and substituent effects:

Table 1: Comparison of Physicochemical Properties of Selected Rhodanine Derivatives

*Predicted boiling point.

Key Observations:

- Chain Length: Derivatives with longer aliphatic chains (e.g., hexanoic acid, 2d) exhibit lower melting points (86–89°C) compared to the target compound (121–122°C), suggesting reduced crystallinity with increased chain flexibility .

- Substituent Effects: Benzylidene-substituted analogs (e.g., 4-methoxy or 4-chloro groups) introduce aromaticity and electron-withdrawing/donating effects, which may enhance biological activity. For instance, ethyl 3-[(5Z)-5-(4-fluoroanilinomethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoate (IIIf) demonstrates potent antifungal activity against Candida albicans .

- Acid Functionality : Dicarboxylic acid derivatives (e.g., 2-(4-oxo-2-thioxothiazolidin-3-yl)succinic acid, 3f) show significantly higher melting points (197–199°C), likely due to stronger intermolecular hydrogen bonding .

Substituent-Driven Property Modifications

- Electron-Donating Groups : Methoxy substitutions (e.g., in 4-methoxybenzylidene derivatives) enhance solubility and bioavailability by increasing polarity .

- Halogen Substitutions : Chloro groups (e.g., 4-chlorobenzylidene) may improve target binding via hydrophobic interactions, though this requires further validation .

- Hybrid Structures : Coumarin-rhodanine hybrids (e.g., compounds 4f and 4g) exhibit unique photophysical properties due to conjugated π-systems, expanding applications in biosensing or photodynamic therapy .

Activité Biologique

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, a derivative of thiazolidin-4-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazolidinones known for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with structure-activity relationships (SAR) derived from recent studies.

Antimicrobial Activity

Recent research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various thiazolidinone derivatives, compounds showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds function by inhibiting bacterial cell wall synthesis, which is critical for the survival of these pathogens .

Key Findings:

- Inhibition of MRSA : Compounds demonstrated selective inhibition of UDP-MurNAc/L-Ala ligase, crucial for bacterial cell wall formation .

- Broad Spectrum : Active against multiple strains resistant to conventional antibiotics, indicating potential as a new therapeutic option .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects on human breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating significant antiproliferative activity.

Case Studies:

-

MCF-7 and MDA-MB-231 Cell Lines :

- IC50 Values : The compound exhibited IC50 values of 5.02 µM for MCF-7 and 15.24 µM for MDA-MB-231 cells, demonstrating its effectiveness compared to established chemotherapeutics like etoposide .

- Mechanism : The compound's mechanism includes the induction of apoptosis and inhibition of cell cycle progression .

- Structure-Activity Relationship (SAR) :

Pharmacological Profile

The pharmacological profile of this compound extends beyond antimicrobial and anticancer activities. It also includes:

- Aldose Reductase Inhibition : This compound has been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications, with some derivatives exhibiting submicromolar IC50 values .

- Cytotoxicity : While effective against cancer cell lines, it showed lower cytotoxicity against normal human skin fibroblasts, indicating a favorable therapeutic index .

Data Summary Table

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | MRSA | Not specified | Inhibition of cell wall synthesis |

| Anticancer | MCF-7 | 5.02 | Induction of apoptosis |

| Anticancer | MDA-MB-231 | 15.24 | Cell cycle arrest |

| Aldose Reductase Inhibition | ALR2 | Submicromolar | Enzyme inhibition |

Q & A

Q. Q1. What are the optimal synthetic routes for 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, and how can purity be maximized during synthesis?

Methodological Answer: The compound is typically synthesized via condensation reactions between thiazolidinone precursors and carboxylic acid derivatives. For example, refluxing 2-thioxo-thiazolidin-4-one with appropriate aldehydes in acetic acid under argon, followed by sodium acetate catalysis, yields derivatives with ~81% purity after recrystallization and column chromatography . Key steps include:

- Reaction conditions : Reflux at 80°C for 4–6 hours in ethanol or acetic acid.

- Purification : Use silica gel chromatography (ethyl acetate/hexane eluent) and recrystallization from ethanol.

- Characterization : Validate purity via HPLC and melting point analysis.

Q. Q2. How can spectroscopic techniques (e.g., NMR, FTIR) resolve structural ambiguities in thiazolidinone derivatives?

Methodological Answer:

- 1H NMR : Identify protons on the thiazolidinone ring (δ 3.5–4.5 ppm for methylene groups) and butyric acid chain (δ 2.3–2.6 ppm for CH2 adjacent to carbonyl) .

- FTIR : Confirm the presence of C=O (1680–1720 cm⁻¹), C=S (1220–1250 cm⁻¹), and carboxylic acid O-H (2500–3300 cm⁻¹) .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ or [M−H]−) and rule out impurities .

Advanced Research Questions

Q. Q3. What experimental strategies can elucidate the mechanism of β-catenin inhibition by this compound derivatives?

Methodological Answer:

- In vitro assays : Measure β-catenin/Tcf transcriptional activity using luciferase reporter assays in HEK293 or SW480 cells .

- Protein binding studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to β-catenin.

- Cytotoxicity profiling : Compare IC50 values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

Q. Q4. How do structural modifications (e.g., benzylidene substituents) affect antifungal activity against Candida albicans?

Methodological Answer:

- SAR analysis : Synthesize analogs with substituents at the 5-position (e.g., 4-chloro-benzylidene) and test MIC values against clinical C. albicans strains .

- Key findings : Ethyl esters of rhodanine-3-carboxylic acid hybrids show enhanced activity (MIC ≤ 2 µg/mL) due to improved membrane permeability .

- Mechanistic studies : Use fluorescent probes (e.g., DiBAC4) to monitor membrane depolarization in fungal cells .

Q. Q5. What computational approaches are suitable for predicting the dual inhibition of Trypanosoma spp. and human fibroblasts by thiazolidinone derivatives?

Methodological Answer:

- Docking simulations : Model interactions with Trypanosoma brucei trypanothione reductase (PDB: 2W0H) and human sGC (PDB: 3HLS) using AutoDock Vina .

- ADMET prediction : Use SwissADME to optimize logP (target 2–4) and rule out hepatotoxicity .

- Validation : Compare in silico results with in vitro IC50 data for parasite growth inhibition and fibroblast cytotoxicity .

Data Contradictions and Resolution

Q. Q6. How to reconcile discrepancies in reported antitrypanosomal activity of rhodanine-3-carboxylic acid derivatives?

Methodological Answer:

- Source analysis : Variability may arise from differences in parasite strains (e.g., T. brucei vs. T. cruzi) or assay conditions (e.g., serum concentration).

- Standardization : Adopt WHO-recommended protocols for drug screening, including 72-hour incubation and resazurin-based viability assays .

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Bioorganic Chemistry vs. Biopolymers and Cell ).

Q. Q7. Why do some studies report cytotoxic effects of this compound in normal cells, while others claim selectivity?

Methodological Answer:

- Dose dependency : Perform dose-response curves (0.1–100 µM) to identify non-toxic therapeutic windows.

- Cell line variability : Test across multiple normal cell types (e.g., human dermal fibroblasts vs. peripheral blood mononuclear cells) .

- Mechanistic overlap : Assess off-target effects on mitochondrial membrane potential (JC-1 staining) and ROS production .

Methodological Tools and Resources

Q. Table 1. Key Analytical Parameters for Characterization

| Parameter | Technique | Typical Values/Peaks | Reference |

|---|---|---|---|

| Melting Point | DSC | 160–165°C (decomposition) | |

| Purity | HPLC (C18 column) | Retention time: 8.2 min (ACN:H2O 70:30) | |

| Solubility | Shake-flask method | DMSO: >10 mg/mL; Water: <0.1 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.